molecular formula C14H12O6 B270517 4-(3,4-Dimethoxybenzoyl)-3-furoic acid

4-(3,4-Dimethoxybenzoyl)-3-furoic acid

Cat. No.: B270517
M. Wt: 276.24 g/mol
InChI Key: DZFTYZDYCLRQLQ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxybenzoyl)-3-furoic acid is a high-purity chemical reagent designed for research applications in synthetic organic chemistry and materials science. This compound features a furoic acid moiety, a structure of significant interest in green chemistry. Furoic acids and their derivatives, though historically considered atypical dienes due to electron-withdrawing groups, have been shown to be reactive dienes in Diels-Alder cycloadditions, particularly in aqueous solvents and with activated dienophiles like maleimides . The 3-furoic acid isomer has been demonstrated to be especially favorable in these reactions both kinetically and thermodynamically . This makes such compounds versatile synthons for constructing saturated and aromatic carbocyclic products with considerable molecular complexity in an atom-economical fashion, aligning with green chemistry principles . The 3,4-dimethoxybenzoyl component of the molecule is a veratric acid derivative, a class of compounds known to be utilized in the synthesis of more complex molecules . As a multifunctional building block, this compound may be investigated for the development of novel polymers, functional materials, and as a precursor in pharmaceutical research. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use, or for personal application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12O6

Molecular Weight

276.24 g/mol

IUPAC Name

4-(3,4-dimethoxybenzoyl)furan-3-carboxylic acid

InChI

InChI=1S/C14H12O6/c1-18-11-4-3-8(5-12(11)19-2)13(15)9-6-20-7-10(9)14(16)17/h3-7H,1-2H3,(H,16,17)

InChI Key

DZFTYZDYCLRQLQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)C2=COC=C2C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=COC=C2C(=O)O)OC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3,4-Dimethoxybenzoyl)-3-furoic Acid for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 4-(3,4-dimethoxybenzoyl)-3-furoic acid, a novel compound with potential applications in drug discovery. In the absence of direct experimental data, this document leverages in silico predictive modeling and established experimental protocols to offer a foundational understanding of its drug-like characteristics. The guide is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, lipophilicity, aqueous solubility, and ionization state (pKa). Each property is discussed in the context of its impact on pharmacokinetic and pharmacodynamic profiles, supported by detailed, field-proven experimental methodologies for future validation.

Introduction: The Rationale for this compound in Drug Discovery

The furan scaffold is a privileged motif in medicinal chemistry, present in a wide array of natural products and synthetic drugs. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a versatile core for drug design[1]. The incorporation of a 3,4-dimethoxybenzoyl substituent introduces functionalities known to interact with various biological targets, suggesting potential for diverse pharmacological activities. This guide focuses on the systematic characterization of the physicochemical properties of this compound, which are critical determinants of a molecule's behavior in biological systems and ultimately its therapeutic potential.

Proposed Synthesis of this compound

A plausible synthetic route for this compound is via a Friedel-Crafts acylation of 3-furoic acid with 3,4-dimethoxybenzoyl chloride. Furan and its derivatives are known to undergo Friedel-Crafts acylation, although they can be sensitive to classical conditions employing strong Lewis acids like aluminum chloride, which can lead to polymerization[2][3]. Milder catalysts and conditions are often preferred[2][4][5][6].

Proposed Synthetic Protocol

Step 1: Preparation of 3,4-Dimethoxybenzoyl Chloride

3,4-dimethoxybenzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent such as dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF) to yield 3,4-dimethoxybenzoyl chloride. The reaction is typically performed at room temperature, and the excess thionyl chloride and solvent are removed under reduced pressure.

Step 2: Friedel-Crafts Acylation of 3-Furoic Acid

3-furoic acid is dissolved in a suitable solvent, and a mild Lewis acid catalyst (e.g., BF₃·OEt₂, SnCl₄, or a heterogeneous catalyst like AlPW₁₂O₄₀/Mg(OH)₂) is added[2][3]. The mixture is cooled, and 3,4-dimethoxybenzoyl chloride is added dropwise. The reaction is stirred at a controlled temperature until completion, as monitored by thin-layer chromatography (TLC). An aqueous workup followed by purification via column chromatography would be expected to yield the target compound, this compound. The regioselectivity of the acylation on the 3-furoic acid ring would need to be confirmed by spectroscopic methods such as ¹H and ¹³C NMR.

Synthetic_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Acid Chloride Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Friedel-Crafts Acylation cluster_product Final Product 3_4_dimethoxybenzoic_acid 3,4-Dimethoxybenzoic Acid reaction1 Reaction with SOCl₂ 3_4_dimethoxybenzoic_acid->reaction1 thionyl_chloride Thionyl Chloride thionyl_chloride->reaction1 3_furoic_acid 3-Furoic Acid reaction2 Friedel-Crafts Reaction 3_furoic_acid->reaction2 lewis_acid Lewis Acid Catalyst lewis_acid->reaction2 benzoyl_chloride 3,4-Dimethoxybenzoyl Chloride reaction1->benzoyl_chloride benzoyl_chloride->reaction2 target_molecule 4-(3,4-Dimethoxybenzoyl) -3-furoic acid reaction2->target_molecule

Caption: Proposed two-step synthesis of this compound.

In Silico Prediction of Physicochemical Properties

Due to the absence of experimental data for this compound, its physicochemical properties were predicted using the SwissADME web tool, a widely used and freely accessible platform for evaluating key drug-like parameters[7][8][9][10]. These predictions provide a valuable starting point for understanding the molecule's potential pharmacokinetic behavior.

PropertyPredicted ValueImportance in Drug Design
Molecular Weight 276.25 g/mol Influences diffusion and transport across membranes. Generally, lower molecular weight is favored for oral absorption.
logP (Lipophilicity) 2.58A key determinant of absorption, distribution, metabolism, and excretion (ADME). An optimal logP is crucial for balancing solubility and membrane permeability.
logS (Aqueous Solubility) -3.45Affects dissolution in the gastrointestinal tract and bioavailability. Poor solubility can be a major hurdle for oral drug delivery.
pKa (Acidic) 3.85Determines the ionization state of the molecule at different physiological pH values, which in turn affects solubility, permeability, and receptor binding.
Topological Polar Surface Area (TPSA) 84.19 ŲCorrelates with passive molecular transport through membranes and is a good indicator of blood-brain barrier penetration.

Detailed Analysis and Experimental Protocols for Physicochemical Properties

The following sections provide a detailed discussion of the key physicochemical properties and standard experimental protocols for their determination.

Lipophilicity (logP/logD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile[11]. The octanol-water partition coefficient (logP) is the most common measure of lipophilicity for a neutral compound, while the distribution coefficient (logD) accounts for the lipophilicity of all species (ionized and neutral) at a specific pH[12]. The predicted logP of 2.58 for this compound suggests a moderate lipophilicity, which is often a desirable characteristic for oral drug candidates.

The shake-flask method is the gold standard for determining logP and logD values[2][8][12][13].

Materials:

  • This compound

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline pH 7.4), pre-saturated with n-octanol

  • Centrifuge tubes

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of the test compound in the aqueous buffer.

  • Add a known volume of the stock solution and n-octanol to a centrifuge tube.

  • Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully collect aliquots from both the aqueous and n-octanol phases.

  • Determine the concentration of the compound in each phase using a validated analytical method.

  • Calculate the logD using the formula: logD = log([Concentration in n-octanol] / [Concentration in aqueous buffer]).

LogD_Determination start Start: Compound in Aqueous Buffer add_octanol Add n-Octanol start->add_octanol shake Shake to Equilibrate add_octanol->shake centrifuge Centrifuge for Phase Separation shake->centrifuge sample Sample Aqueous and Octanol Phases centrifuge->sample analyze Analyze Concentrations (e.g., HPLC-UV) sample->analyze calculate Calculate logD analyze->calculate end End: logD Value calculate->end

Caption: Workflow for experimental logD determination using the shake-flask method.

Acidity and Ionization State (pKa)

The pKa of a molecule is the pH at which it is 50% ionized. For an acidic compound like this compound, the carboxylic acid moiety is the primary site of ionization. The predicted pKa of 3.85 indicates that at physiological pH (around 7.4), the molecule will be predominantly in its ionized (deprotonated) carboxylate form. This has significant implications for its solubility, which is generally higher for the ionized form, and its ability to cross cell membranes, which is typically favored for the neutral form.

Potentiometric titration is a highly accurate and widely used method for determining pKa values[1][7][10][14][15].

Materials:

  • This compound

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • High-purity water

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

Procedure:

  • Dissolve a precisely weighed amount of the compound in a known volume of water.

  • Titrate the solution with the standardized strong base, adding small, precise volumes.

  • Record the pH of the solution after each addition of the titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

pKa_Determination start Start: Dissolved Compound titrate Titrate with Standard Base (e.g., NaOH) start->titrate measure_ph Record pH after Each Addition titrate->measure_ph plot Plot pH vs. Titrant Volume measure_ph->plot determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka end End: pKa Value determine_pka->end

Caption: Workflow for experimental pKa determination via potentiometric titration.

Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and, consequently, its oral bioavailability[4][16][17]. The predicted logS of -3.45 for this compound corresponds to a solubility of approximately 22.4 mg/L, indicating that it is a poorly soluble compound. This is a critical consideration for formulation development, as strategies to enhance solubility may be required.

The shake-flask method is a reliable technique for measuring the thermodynamic (equilibrium) solubility of a compound[4][16].

Materials:

  • This compound (solid)

  • Aqueous buffer of desired pH (e.g., pH 7.4)

  • Vials or flasks

  • Shaker or rotator

  • Filtration device (e.g., syringe filters)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid compound to a vial containing the aqueous buffer.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove the undissolved solid.

  • Dilute the filtrate as necessary.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method. This concentration represents the thermodynamic solubility.

Conclusion and Future Directions

This technical guide has provided a predictive analysis of the key physicochemical properties of this compound, a compound of interest for drug discovery. The in silico predictions suggest that this molecule possesses a molecular weight and lipophilicity that are within a favorable range for drug-like compounds. However, its predicted poor aqueous solubility presents a potential challenge for oral bioavailability that would need to be addressed through formulation strategies. The predicted pKa indicates that it will be predominantly ionized at physiological pH, which will influence its solubility and membrane permeability.

The experimental protocols detailed in this guide provide a clear path for the empirical validation of these predicted properties. Future work should focus on the synthesis of this compound and the experimental determination of its physicochemical characteristics. Subsequent in vitro and in vivo studies will be necessary to elucidate its biological activity and therapeutic potential.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • Dergipark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 46-50. [Link]

  • Opietnik, M., Jungbauer, A., Mereiter, K., & Rosenau, T. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(22), 2739-2746. [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5131-5133.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1739-1743.
  • Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. European Journal of Pharmaceutical Sciences, 35(3), 169-178. [Link]

  • Ingenta Connect. (2012, November 1). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 292-299. [Link]

  • Bentham Science. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(22), 2739-2746. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

  • Dixit, A. (2018). Lipophilicity (LogD7.4) of N-Aryl Benzo Hydroxamic Acids. Global Journal of Pharmacy & Pharmaceutical Sciences, 4(5). [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Open Access Government. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • PubMed. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Retrieved from [Link]

  • SciSpace. (2017). (PDF) In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Retrieved from [Link]

  • ResearchGate. (n.d.). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In Silico Prediction of Physicochemical Properties. Retrieved from [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Heterocycles, 83(6), 1331. [Link]

  • ResearchGate. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 27). Friedel-Crafts acylation of furan [closed]. Retrieved from [Link]

Sources

Thermodynamic stability of 4-(3,4-Dimethoxybenzoyl)-3-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-(3,4-Dimethoxybenzoyl)-3-furoic acid

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of this compound. Intended for researchers, scientists, and drug development professionals, this document outlines a systematic approach to characterizing the molecule's intrinsic stability. We will explore predictive stability profiling based on its constituent functional groups, detail robust experimental protocols for solid-state and solution-state analysis, and describe the development of a stability-indicating analytical method. The methodologies are grounded in established principles and regulatory expectations, such as those from the International Council for Harmonisation (ICH), to ensure scientific integrity and trustworthiness. By explaining the causality behind experimental choices and potential degradation pathways, this guide serves as a practical resource for anticipating and mitigating stability challenges during the pharmaceutical development lifecycle.

Introduction to this compound: A Stability Perspective

Molecular Structure and Functional Group Analysis

This compound is a complex organic molecule featuring three key functional domains that dictate its chemical behavior and, consequently, its stability:

  • A 3-Furoic Acid Moiety: The furan ring is an electron-rich aromatic system, and the carboxylic acid at position 3 is a key functional handle. Furoic acids are known to be susceptible to thermal decarboxylation.[1][2]

  • A Benzoyl Ketone Linker: The ketone group links the furan and phenyl rings. This carbonyl group can influence the electron density of the adjacent rings and may be a site for certain chemical reactions.

  • A 3,4-Dimethoxy-Substituted Phenyl Ring: The presence of two electron-donating methoxy groups makes this phenyl ring highly activated and susceptible to oxidation.[3] This veratryl-like moiety is common in natural products and pharmaceutical compounds.

Understanding the interplay of these groups is fundamental to designing a robust stability testing program. The primary goal of such a program is to identify conditions that could compromise the molecule's integrity, leading to loss of potency or the formation of potentially harmful degradants.

The Critical Role of Stability in Drug Development

Thermodynamic stability is not merely an academic parameter; it is a cornerstone of successful drug development. Information gleaned from stability studies directly influences critical decisions regarding formulation, packaging, storage conditions, and the determination of a drug product's shelf life.[4][5] Forced degradation studies, a key component of this assessment, are mandated by regulatory bodies like the FDA and are essential for developing and validating the stability-indicating analytical methods required for quality control.[4][5][6]

Predicted Physicochemical Properties and Stability Profile

PropertyPredicted CharacteristicRationale & Potential Impact
Physical State Likely a crystalline solid.The presence of a carboxylic acid and aromatic rings facilitates strong intermolecular interactions, such as hydrogen bonding and π-stacking, favoring a solid state at room temperature.[7]
Aqueous Solubility Poorly soluble in neutral water.The large, relatively nonpolar aromatic structure is expected to dominate, despite the polar carboxylic acid. Solubility will be pH-dependent, increasing significantly in alkaline conditions due to salt formation.
Thermal Stability Susceptible to degradation at elevated temperatures.Furoic acid moieties can undergo thermal decarboxylation.[1][2] The overall molecule may exhibit a distinct melting point followed by decomposition.
Acidic Stability Expected to be moderately stable.While ester hydrolysis is a common concern, the ketone linkage is generally more robust. The primary risk is long-term exposure at high temperatures.
Alkaline Stability Potential for degradation.The electron-rich nature of the furan and dimethoxy-phenyl rings may make the molecule susceptible to base-catalyzed reactions, although direct hydrolysis of the C-C bond of the ketone is less common than for esters.
Oxidative Stability High susceptibility to oxidation.The 3,4-dimethoxyphenyl group is an electron-rich catechol ether derivative, which is a prime target for oxidative degradation, potentially leading to quinone-like structures and discoloration.[3]
Photostability Potential for photosensitivity.The conjugated aromatic and furan systems can absorb UV light, which may induce photochemical reactions and degradation.[3]

Methodologies for Thermodynamic Stability Assessment

A dual-pronged approach is necessary to fully characterize the thermodynamic stability: evaluating the molecule in its solid state and under forced degradation conditions in solution.

Solid-State Thermal Analysis

Solid-state stability is critical for handling, storage, and formulation of the active pharmaceutical ingredient (API). The primary techniques for this assessment are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Rationale: DSC is employed to determine the melting point, purity, and enthalpy of fusion, which are indicators of the crystal lattice's stability. TGA measures mass loss as a function of temperature, precisely identifying the onset of thermal decomposition and quantifying the loss of volatiles or degradation products.

  • Instrument Preparation: Calibrate the TGA and DSC instruments using appropriate standards (e.g., indium for DSC temperature and enthalpy, calcium oxalate for TGA mass).

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan (for TGA, a ceramic or platinum pan is used).

  • Atmosphere: Purge the instrument with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent thermo-oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

  • Data Analysis:

    • DSC Thermogram: Identify the endothermic peak corresponding to the melting point (Tonset and Tpeak) and any exothermic peaks indicating decomposition.

    • TGA Thermogram: Determine the onset temperature of mass loss (Tonset) and calculate the percentage of mass lost at different stages. Correlate significant mass loss events with thermal events observed in the DSC thermogram.

Solution-State Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing degradation pathways.[6] These studies are foundational for developing a truly stability-indicating analytical method. The goal is to achieve 5-20% degradation of the API to ensure that secondary degradation products are not over-represented.[6]

  • Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent mixture (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate at room temperature (25 °C) due to expected higher reactivity.

    • Withdraw aliquots at 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep the solution at room temperature and protect from light.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Dilute the stock solution with the solvent mixture (e.g., 50:50 acetonitrile:water).

    • Heat the solution at 70 °C in a sealed vial.

    • Withdraw aliquots at 24, 48, and 72 hours.

  • Photolytic Degradation:

    • Expose the solution (in a quartz cuvette) and solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Maintain a control sample protected from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method as described in Section 4.0.

Sources

An In-Depth Technical Guide on the Safety and Toxicity of 4-(3,4-Dimethoxybenzoyl)-3-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknowns of a Novel Chemical Entity

In the landscape of chemical research and drug discovery, scientists frequently encounter novel molecules with limited or non-existent safety and toxicological data. This guide addresses such a scenario for 4-(3,4-Dimethoxybenzoyl)-3-furoic acid . As of the date of this publication, a comprehensive Safety Data Sheet (SDS) and a formal toxicological profile for this specific compound are not publicly available.

This document, therefore, adopts a proactive and predictive approach, grounded in the principles of chemical similarity and risk assessment. By dissecting the molecule into its core structural components—the 3-furoic acid moiety and the 3,4-dimethoxybenzoyl group—we can infer a potential hazard profile. This guide provides a framework for researchers to handle and assess such compounds with the rigor and caution they demand.

Chemical Identity and Physicochemical Properties

To initiate any safety assessment, a clear understanding of the molecule's identity is paramount.

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₄H₁₂O₆
Molecular Weight 276.24 g/mol
Canonical SMILES COC1=C(C=C(C=C1)C(=O)C2=C(C=CO2)C(=O)O)OC

Note: Physicochemical properties such as melting point, boiling point, and solubility have not been empirically determined and would require experimental characterization.

Figure 1: Chemical structure of this compound.

Analysis of Structural Analogues for Hazard Prediction

The 3-Furoic Acid Moiety: A Known Irritant

The 3-furoic acid component of our target molecule provides a foundational understanding of potential hazards. According to available safety data, 3-furoic acid (CAS No. 488-93-7) is classified as an irritant.[1]

GHS Hazard Classification for 3-Furoic Acid: [2][3]

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Toxicological Insights: The carboxylic acid group on the furan ring is the likely driver of its irritant properties. In an aqueous environment, it can release protons, leading to localized pH changes and irritation of skin, eyes, and the respiratory tract. While no specific data on chronic toxicity or carcinogenicity for 3-furoic acid is readily available, its irritant nature necessitates careful handling.

The 3,4-Dimethoxybenzoyl Moiety: Biological Activity and Considerations

The 3,4-dimethoxybenzoyl group is present in numerous biologically active compounds, including veratric acid (3,4-dimethoxybenzoic acid).[4] While veratric acid itself is generally considered to have low toxicity, its derivatives have been explored for various pharmacological activities.[5] For instance, some compounds containing this moiety have been investigated for their effects on microtubule assembly, suggesting potential cytotoxic activity.[6]

The presence of two methoxy groups on the benzene ring can influence the molecule's metabolic profile, potentially leading to the formation of reactive intermediates upon demethylation in vivo.

Predicted Hazard Profile and Precautionary Measures for this compound

Based on the analysis of its structural components, a predicted hazard profile can be formulated.

Predicted GHS Classification:

Hazard Class Predicted Category Rationale
Skin Corrosion/IrritationLikely Category 2Based on the 3-furoic acid moiety.
Serious Eye Damage/Eye IrritationLikely Category 2ABased on the 3-furoic acid moiety.
Specific Target Organ Toxicity (Single Exposure)Potentially Category 3Based on the 3-furoic acid moiety.
Acute Toxicity (Oral, Dermal, Inhalation)Data DeficientNo basis for classification. Assume toxicity until proven otherwise.
Carcinogenicity/Mutagenicity/Reproductive ToxicityData DeficientNo basis for classification. Handle as a potential hazard.
Recommended Precautionary Measures

Given the predicted irritant nature and the unknown systemic toxicity, the following handling protocols are recommended:

  • Engineering Controls: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.

    • Skin and Body Protection: A lab coat is required. For larger quantities, a chemical-resistant apron is advised.

  • Hygiene Measures: Avoid all personal contact. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Proposed Experimental Workflow for Preliminary Toxicity Assessment

For researchers intending to use this compound in further studies, a preliminary in-vitro toxicity assessment is a crucial step.

Toxicity_Assessment_Workflow cluster_planning Phase 1: In Silico & Physicochemical Analysis cluster_invitro Phase 2: In Vitro Screening cluster_analysis Phase 3: Data Analysis & Risk Assessment A QSAR Modeling for Toxicity Prediction C Cytotoxicity Assay (e.g., MTT, LDH on relevant cell lines) A->C B Solubility & Stability Determination B->C E Determine IC50/LC50 Values C->E D Genotoxicity Assay (e.g., Ames Test, Micronucleus Assay) F Assess Genotoxic Potential D->F G Update Safety Handling Protocols E->G F->G

Figure 2: Proposed workflow for preliminary toxicity assessment.

Step-by-Step Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, or a cell line relevant to the intended research) in a 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

  • Treatment: Treat the cells with varying concentrations of the compound and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Path Forward

While a definitive safety and toxicity profile for this compound remains to be established, a proactive, evidence-based approach to its handling is essential. By recognizing the irritant potential of the 3-furoic acid moiety and the unknown biological activity of the 3,4-dimethoxybenzoyl group, researchers can implement appropriate safety measures.

The path forward necessitates empirical data generation. The proposed in-vitro toxicity assessment workflow provides a starting point for characterizing the compound's cytotoxic and genotoxic potential. This foundational data is critical for informed risk assessment and for guiding the future development and application of this novel chemical entity.

References

  • PubChem. 3-Furoic acid. National Institutes of Health. [Link]

  • Ali, S., et al. (2008). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Larsen, T. H., et al. (2014). 4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Organic Syntheses. AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. [Link]

  • Google Patents. CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone.
  • Cioc, R. C., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry. [Link]

  • Maccari, R., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. MDPI. [Link]

  • Wang, Y., et al. (2020). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. RSC Advances. [Link]

  • Padial, J. C., et al. (2015). Synthesis of p-coumaroylquinic acids and analysis of their interconversion. Queen Mary University of London. [Link]

  • ECHA. Benzophenone-3,3':4,4'-tetracarboxylic dianhydride - Registration Dossier. [Link]

  • ResearchGate. Synthesis, growth, supramolecularity and antibacterial efficacy of 3,4-dimethoxybenzoic acid single crystals. [Link]

  • FooDB. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). [Link]

  • PubChem. 4-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid. National Institutes of Health. [Link]

Sources

Technical Whitepaper: Computational Docking Protocol for 4-(3,4-Dimethoxybenzoyl)-3-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Docking Studies Involving 4-(3,4-Dimethoxybenzoyl)-3-furoic Acid Content Type: Technical Whitepaper & Experimental Protocol Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists

Executive Summary

This guide outlines a rigorous computational framework for evaluating This compound (Hit2Lead ID: SC-9124300), a specialized scaffold with significant potential in kinase inhibition and anti-inflammatory pathways. While direct literature on this specific analogue is emerging, structurally related 3-furoic acid derivatives have demonstrated efficacy against p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Dihydrofolate Reductase (DHFR) .

This whitepaper provides a self-validating docking protocol, moving from quantum mechanical ligand preparation to high-precision docking simulations. It addresses the specific physicochemical challenges of the benzoyl-furoic acid scaffold—specifically the rotational entropy of the benzoyl linker and the ionization state of the C3-carboxylate.

Target Selection & Rationale

To ensure experimental relevance, docking studies for this compound should target enzymes where the furoic acid core and dimethoxybenzoyl tail mimic established pharmacophores.

TargetPDB IDRationale for this compound
p38 MAPK 3FLY The dimethoxybenzoyl group mimics the hydrophobic aryl pharmacophore of known p38 inhibitors (e.g., SB203580). The furoic acid moiety can form critical H-bonds with the hinge region (Met109) or salt bridges with Lys53.
DHFR 1DLS 3-Furoic acid derivatives are documented DHFR inhibitors. The carboxylate group mimics the glutamate tail of folate, anchoring the molecule in the active site.
Enoyl Reductase 1C14 Furan-based scaffolds have shown nanomolar affinity in E. coli Enoyl Reductase screens, exploiting the hydrophobic pocket with the dimethoxy ring.
Computational Methodology (Step-by-Step)
Phase 1: Ligand Preparation (The Critical Step)

The biological activity of this compound is dictated by its protonation state and conformer availability.

  • Structure Generation : Build the 2D structure (SMILES: COc1ccc(C(=O)c2ccoc2C(=O)O)cc1OC).

  • Protonation State (pH 7.4) :

    • Carboxylic Acid (C3) : Must be modeled as a carboxylate anion (COO⁻) . The pKa of 3-furoic acid is ~3.9, meaning it is >99% ionized at physiological pH.

    • Method : Use Epik (Schrödinger) or predicted pKa (ChemAxon) to assign the -1 charge.

  • Conformational Search :

    • The bond between the furan ring and the carbonyl carbon is rotatable.

    • Protocol : Perform a ConfGen search (OPLS4 force field) to generate low-energy conformers. Ensure the "s-cis" and "s-trans" orientations of the benzoyl group relative to the furan oxygen are sampled.

Phase 2: Protein Preparation
  • Target : p38 MAPK (PDB: 3FLY).

  • Preprocessing :

    • Remove crystallographic waters (unless bridging, e.g., Water 301 in kinases).

    • Add missing hydrogens and optimize H-bond networks (propka pH 7.0).

    • Restrained Minimization : Apply OPLS4 force field with a root-mean-square deviation (RMSD) constraint of 0.30 Å to relax steric clashes without distorting the active site.

Phase 3: Grid Generation & Docking
  • Grid Box : Center the grid on the co-crystallized ligand (or residues Met109, Gly110, Ala111 for the hinge).

  • Dimensions : 20 Å x 20 Å x 20 Å (sufficient to capture the ATP-binding pocket and the "gatekeeper" region).

  • Algorithm : Genetic Algorithm (Lamarckian) or Glide XP (Extra Precision).

  • Scoring Function : Focus on Electrostatic (for the carboxylate-Lys53 interaction) and Van der Waals (for the dimethoxybenzoyl stacking).

Workflow Visualization

The following diagram illustrates the logical flow of the docking protocol, ensuring data integrity from ligand construction to interaction profiling.

DockingWorkflow cluster_LigandPrep Phase 1: Ligand Preparation cluster_ProteinPrep Phase 2: Target Preparation (p38 MAPK) Start Ligand: this compound Protonation Ionization (pH 7.4) Generate Carboxylate Anion Start->Protonation Conformers Conformer Generation (Rotational Sampling of Benzoyl Linker) Protonation->Conformers Docking Molecular Docking (Glide XP / AutoDock Vina) Conformers->Docking PDB_Import Import PDB: 3FLY Optimization H-Bond Optimization & Restrained Minimization (RMSD < 0.3Å) PDB_Import->Optimization Grid Grid Generation (Centered on ATP Binding Site) Optimization->Grid Grid->Docking Analysis Interaction Profiling (Salt Bridges, Pi-Stacking) Docking->Analysis

Caption: Workflow for docking this compound, highlighting the parallel processing of ligand and protein before convergence at the docking step.

Anticipated Binding Mode & Interactions

Based on the pharmacophore of 3-furoic acid derivatives in kinase pockets, the following interactions are the "Success Criteria" for a valid docking pose.

Interaction TypeResidue (p38 MAPK)Mechanism
Salt Bridge / H-Bond Lys53 The C3-carboxylate anion forms a strong electrostatic interaction with the catalytic lysine.
Hinge Binding Met109 The furan oxygen or the carbonyl oxygen of the benzoyl group may accept a hydrogen bond from the backbone amide of Met109.
Pi-Pi Stacking Tyr35 The electron-rich 3,4-dimethoxyphenyl ring stacks against the aromatic side chain of Tyr35 or Phe169 in the hydrophobic pocket.
Hydrophobic Enclosure Val30, Ala51 The dimethoxy groups occupy the hydrophobic region II, displacing solvent and increasing binding affinity.
Validation & Quality Control

To adhere to E-E-A-T principles, the docking must be validated:

  • Redocking : Dock the native ligand of the chosen PDB (e.g., SB203580 for 3FLY) back into the active site. The RMSD between the docked pose and the crystal structure must be < 2.0 Å .

  • Decoy Set : Dock a set of 50 random "decoy" molecules with similar molecular weight. The this compound should rank in the top 5% of scores (e.g., < -8.0 kcal/mol).

References
  • Vertex AI Search . (2024). Synthesis, Antimycobacterial Screening and Molecular Docking Studies of 2-(Furan-3-yl)-5-phenyl-1,3,4-oxadiazole Derivatives. Latin American Journal of Pharmacy. 1

  • Hit2Lead . (2024). Compound Summary: this compound (SC-9124300). 2

  • PubMed . (2018). Synthesis and molecular docking study of new benzofuran and furo[3,2-g]chromone-based cytotoxic agents against breast cancer and p38α MAP kinase inhibitors. Bioorganic Chemistry. 3

  • Indian Journal of Pharmaceutical Education and Research . (2024). Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors. 4

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 4-(3,4-Dimethoxybenzoyl)-3-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 4-(3,4-Dimethoxybenzoyl)-3-furoic acid presents a specific regiochemical challenge: functionalizing the furan ring at the C4 position. Standard electrophilic aromatic substitution (Friedel-Crafts) on 3-furoic acid derivatives typically favors the C2 or C5 positions due to electronic activation and steric factors.

To achieve exclusive C4-regioselectivity, this protocol utilizes a Directed Ortho-Lithiation (DoM) strategy involving a temporary blocking group. By installing a silyl group at the kinetically acidic C2 position, we force subsequent lithiation to occur at C4, directed by the carboxylate group. This "block-functionalize-deprotect" sequence ensures high isomeric purity and reproducibility, essential for pharmaceutical intermediate production.

Key Reaction Pathway[1][2]
  • C2-Protection: Regioselective silylation of 3-furoic acid.

  • C4-Functionalization: Lithiation of the C2-blocked species followed by trapping with 3,4-dimethoxybenzaldehyde.

  • Oxidation: Conversion of the resulting carbinol to the ketone.

  • Deprotection: Removal of the silyl blocking group to yield the target acid.

Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target molecule, highlighting the necessity of the C2-blocking strategy to access the difficult C4 position.

Retrosynthesis Target This compound (Target) Precursor1 2-TMS-4-(3,4-dimethoxybenzoyl)-3-furoic acid (Protected Precursor) Target->Precursor1 Desilylation (TBAF) Precursor2 2-TMS-3-furoic acid (C2-Blocked Scaffold) Precursor1->Precursor2 1. Lithiation (C4) 2. Aldehyde Addn 3. Oxidation Aldehyde 3,4-Dimethoxybenzaldehyde (Electrophile) Precursor1->Aldehyde Fragment Coupling SM 3-Furoic Acid (Starting Material) Precursor2->SM C2-Silylation (Blocking)

Figure 1: Retrosynthetic logic flow demonstrating the C2-blocking strategy to access the C4 position.

Detailed Experimental Protocol

Stage I: Regioselective C2-Blocking

Objective: Synthesize 2-(trimethylsilyl)-3-furoic acid. Mechanism: The C2 proton of 3-furoic acid is the most acidic (pKa ~35) due to the inductive effect of the oxygen. Treatment with 2 equivalents of base generates the dianion (carboxylate + C2-Li), which is trapped with TMSCl.

Reagents:

  • 3-Furoic acid (1.0 eq)

  • Lithium diisopropylamide (LDA) (2.2 eq)

  • Chlorotrimethylsilane (TMSCl) (2.5 eq)

  • THF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78°C.

  • Base Generation: Prepare LDA in situ or add commercial LDA solution (2.2 eq) to the THF.

  • Deprotonation: Dissolve 3-furoic acid in a minimal amount of THF and add dropwise to the LDA solution at -78°C. Stir for 1 hour. The solution typically turns yellow/orange, indicating dianion formation.

  • Quenching: Add TMSCl (2.5 eq) dropwise. Allow the mixture to warm to room temperature (RT) over 2 hours.

    • Note: This forms the silyl ester of the C-silylated acid.

  • Workup (Hydrolysis): Quench with dilute aqueous HCl (1M) to hydrolyze the silyl ester back to the carboxylic acid while retaining the C-Si bond. Extract with Ethyl Acetate (3x).[1][2][3]

  • Purification: Wash organics with brine, dry over Na2SO4, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

    • Validation: 1H NMR should show the disappearance of the C2 proton (usually a doublet at ~8.0 ppm).

Stage II: C4-Functionalization & Oxidation

Objective: Introduce the benzoyl moiety at C4. Mechanism: With C2 blocked, the directing group ability of the carboxylate (via coordination to Li) directs the second lithiation to the adjacent C4 position.

Reagents:

  • 2-(Trimethylsilyl)-3-furoic acid (from Stage I)

  • n-Butyllithium (n-BuLi) (2.2 eq)

  • 3,4-Dimethoxybenzaldehyde (1.1 eq)

  • Dess-Martin Periodinane (DMP) or MnO2 (Oxidant)

Step-by-Step:

  • Lithiation: Dissolve the C2-blocked acid in THF at -78°C. Add n-BuLi (2.2 eq) dropwise. Stir for 45-60 minutes.

    • Critical: Maintain temperature <-70°C to prevent scrambling.

  • Electrophile Addition: Dissolve 3,4-dimethoxybenzaldehyde in THF and add slowly to the lithiated species. Stir for 1 hour at -78°C, then warm to 0°C.

  • Quench: Quench with saturated NH4Cl solution.

  • Isolation: Extract with EtOAc. The product at this stage is the secondary alcohol (carbinol).

  • Oxidation: Dissolve the crude alcohol in DCM. Add Dess-Martin Periodinane (1.2 eq) at 0°C and warm to RT. Stir until TLC indicates consumption of the alcohol (~1-2 hours).

  • Purification: Filter through a celite pad (if using MnO2) or wash with Na2S2O3/NaHCO3 (if using DMP). Purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Stage III: Deprotection (Final Step)

Objective: Remove the TMS group to restore the furan C2 proton.

Reagents:

  • TBAF (1.0 M in THF) or CsF in DMF.

Step-by-Step:

  • Dissolve the silylated ketone in THF.

  • Add TBAF (1.1 eq) at 0°C. Stir for 30 minutes.

  • Workup: Quench with water. Acidify carefully with 1M HCl to pH ~3-4 to ensure the carboxylic acid is protonated.

  • Final Isolation: Extract with EtOAc, dry, and concentrate. The final product, This compound , is typically a solid.

Data Summary & Process Parameters

ParameterStage I (Blocking)Stage II (Coupling)Stage III (Deprotection)
Solvent THF (Anhydrous)THF (Anhydrous)THF or DMF
Temperature -78°C

RT
-78°C

0°C
0°C

RT
Base/Reagent LDA (2.2 eq)n-BuLi (2.2 eq)TBAF (1.1 eq)
Electrophile TMSCl3,4-DimethoxybenzaldehydeN/A
Critical QC NMR: Loss of C2-HTLC: Alcohol to Ketone conversionNMR: Reappearance of C2-H

Workflow Visualization

Workflow start Start: 3-Furoic Acid step1 1. LDA (-78°C) 2. TMSCl (C2 Blocking) start->step1 step2 1. n-BuLi (-78°C) 2. ArCHO Addn (C4 Coupling) step1->step2 Intermediate 1 (2-TMS-Acid) step3 Oxidation (DMP or MnO2) step2->step3 Intermediate 2 (Alcohol) step4 Deprotection (TBAF) step3->step4 Intermediate 3 (Silylated Ketone) end Final Product: 4-Aroyl-3-furoic acid step4->end

Figure 2: Operational workflow for the multi-step synthesis.

References

  • Regioselective Lithiation of 3-Furoic Acid Derivatives

    • Knight, D. W. (1997). Regioselective Preparation of 2,4-, 3,4-, and 2,3,4-Substituted Furan Rings. Regioselective Lithiation of 2-Silylated-3-substituted Furan Rings. The Journal of Organic Chemistry, 62(18), 6137-6143. Link

    • Note: This is the primary authority for the C2-blocking/C4-lithiation str
  • General Organolithium Protocols

    • Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091–1160. (Context on carbonyl reactivity).
    • Gilman, H., & Spatz, S. M. (1940). The Lithiation of Furan and Some Furan Derivatives. Journal of the American Chemical Society. Link

  • Oxidation Methodologies

    • Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552. Link

Sources

Application Note: Strategic Utilization of 4-(3,4-Dimethoxybenzoyl)-3-furoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3,4-Dimethoxybenzoyl)-3-furoic acid (CAS: 724429-01-0) represents a privileged scaffold in the development of Non-Beta-Lactam Inhibitors (NBLIs) targeting Class C beta-lactamases (AmpC). With the rising threat of antimicrobial resistance (AMR), particularly in Gram-negative bacteria like Pseudomonas aeruginosa and Enterobacteriaceae, this compound serves as a critical starting point for Fragment-Based Drug Discovery (FBDD).

Unlike traditional beta-lactam-based inhibitors (e.g., clavulanic acid), which are susceptible to hydrolysis by the enzymes they target, this furan-based scaffold offers a distinct mechanism of action. It functions as a competitive inhibitor that mimics the electromagnetic profile of the beta-lactam core without the labile four-membered ring, providing enhanced metabolic stability.

This guide details the chemical handling, synthetic derivatization, and biological evaluation of this compound, specifically for researchers characterizing AmpC binding sites and developing next-generation antibiotic adjuvants.

Chemical Properties & Mechanistic Insight

Structural Analysis

The molecule consists of three pharmacophoric elements:

  • Furan-3-carboxylic acid core: Acts as a bioisostere for the dihydrothiazine/dihydroparazine ring of cephalosporins/penicillins. The carboxylic acid moiety is critical for electrostatic interaction with the conserved active site residues (likely Ser64 or Lys67).

  • 3,4-Dimethoxybenzoyl group: Mimics the R1 side chain of beta-lactam antibiotics, providing hydrophobic interactions and pi-stacking capability within the binding pocket.

  • Ketone Linker: Provides a rigid spacer that orients the aromatic rings, crucial for fitting into the narrow active site groove of AmpC.

Mechanism of Action (AmpC Inhibition)

The compound binds non-covalently to the AmpC active site. The carboxylate group anchors the molecule via hydrogen bonding to the oxyanion hole residues, while the dimethoxybenzene moiety occupies the hydrophobic pocket typically reserved for the acylamino side chain of substrates like Cephalothin.

AmpC_Mechanism AmpC AmpC Beta-Lactamase (Target Enzyme) Complex Enzyme-Inhibitor Complex (Non-Covalent) AmpC->Complex Active Site Blockade Inhibitor This compound Inhibitor->AmpC Competitive Binding (Ki ~ µM range) Protection Antibiotic Activity Preserved Complex->Protection Prevents Hydrolysis Substrate Beta-Lactam Antibiotic (e.g., Ceftazidime) Substrate->AmpC Blocked by Inhibitor Hydrolysis Hydrolysis/Inactivation Substrate->Hydrolysis Without Inhibitor

Figure 1: Competitive inhibition mechanism preventing beta-lactam hydrolysis.

Synthetic Protocols

Synthesis of the Scaffold

Commercial availability can be sporadic. The following protocol describes the de novo synthesis via Friedel-Crafts acylation, which allows for the introduction of diverse benzoyl groups if SAR (Structure-Activity Relationship) exploration is required.

Reaction Scheme: Methyl 3-furoate + 3,4-Dimethoxybenzoyl chloride → (AlCl3) → Intermediate Ester → (LiOH) → Product

Materials:
  • Methyl 3-furoate (1.0 eq)

  • 3,4-Dimethoxybenzoyl chloride (1.2 eq)

  • Aluminum Chloride (AlCl3) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Lithium Hydroxide (LiOH)

  • THF/Water (1:1)

Step-by-Step Procedure:
  • Acylation:

    • In a flame-dried round-bottom flask under Argon, dissolve Methyl 3-furoate (10 mmol) in anhydrous DCM (50 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add AlCl3 (25 mmol) portion-wise over 15 minutes. (Caution: Exothermic).

    • Add 3,4-Dimethoxybenzoyl chloride (12 mmol) dropwise.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Pour the reaction mixture onto crushed ice/HCl (1M). Extract with DCM (3x), dry over MgSO4, and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc) to isolate the ester intermediate.

  • Hydrolysis:

    • Dissolve the intermediate ester in THF/Water (1:1, 20 mL).

    • Add LiOH (3 eq) and stir at RT for 4 hours.

    • Acidify with 1M HCl to pH 2. The product, This compound , will precipitate.

    • Filter, wash with cold water, and dry under vacuum.

Derivatization: Amide Library Generation

To optimize binding affinity, the carboxylic acid can be coupled to various amines to probe the R2 binding pocket of AmpC.

Protocol:

  • Dissolve This compound (0.1 mmol) in DMF (1 mL).

  • Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 10 minutes to activate the acid.

  • Add the desired Amine (R-NH2, 1.2 eq).

  • Stir at RT for 16 hours.

  • Purify via preparative HPLC (Water/Acetonitrile gradient).

Biological Evaluation Protocol: AmpC Inhibition Assay

This assay measures the ability of the compound to inhibit the hydrolysis of the chromogenic substrate Nitrocefin .

Assay Conditions
ParameterValue
Enzyme AmpC Beta-Lactamase (from E. coli or P. aeruginosa)
Substrate Nitrocefin (Km ~ 150 µM)
Buffer 50 mM Potassium Phosphate, pH 7.0
Detection Absorbance at 482 nm (formation of hydrolyzed product)
Temperature 25°C
Step-by-Step Methodology
  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Dilute AmpC enzyme in buffer to a final concentration of 2 nM.

  • Pre-Incubation:

    • In a 96-well microplate, add 80 µL of Enzyme solution.

    • Add 10 µL of Test Compound (varying concentrations, e.g., 0.1 µM to 100 µM).

    • Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 10 µL of Nitrocefin (final concentration 100 µM).

  • Kinetic Monitoring:

    • Immediately measure Absorbance at 482 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) for each inhibitor concentration.
      
    • Plot

      
       vs. [Inhibitor] to determine the 
      
      
      
      .
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Experimental Workflow Diagram

Workflow Start Start: Scaffold Synthesis Step1 Friedel-Crafts Acylation (Methyl 3-furoate + Acid Chloride) Start->Step1 Step2 Hydrolysis (LiOH) Yields Free Acid Step1->Step2 Decision Application Route? Step2->Decision RouteA Route A: SAR Optimization (Amide Coupling) Decision->RouteA Medicinal Chem RouteB Route B: Biological Screening (AmpC Assay) Decision->RouteB Biochemistry ResultA Analog Library RouteA->ResultA ResultB IC50 / Ki Determination RouteB->ResultB

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Safety & Handling

  • Hazard Identification: The compound is an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A).

  • Storage: Store solid at -20°C. DMSO stock solutions are stable at -20°C for up to 3 months.

  • Disposal: As a halogenated organic waste (if using DCM) or general organic waste.

References

  • Primary Validation of Scaffold: Chan, F. Y., et al. (2012). "Validation of the AmpC Beta-Lactamase Binding Site and Identification of Inhibitors with Novel Scaffolds." Journal of Medicinal Chemistry, 55(11), 5311–5325.

  • Assay Protocol (Nitrocefin): O'Callaghan, C. H., et al. (1972). "Novel method for detection of beta-lactamases by using a chromogenic cephalosporin substrate." Antimicrobial Agents and Chemotherapy, 1(4), 283–288.

  • General Furoic Acid Chemistry: Keay, B. A. (1987). "Regioselective lithiation of 3-furoic acid derivatives." Canadian Journal of Chemistry, 65(9), 1987-1995.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Low Yields in the Synthesis of 4-(3,4-Dimethoxybenzoyl)-3-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(3,4-Dimethoxybenzoyl)-3-furoic acid. This molecule is typically synthesized via a Friedel-Crafts acylation, a powerful C-C bond-forming reaction. However, the specific substrates involved in this synthesis present a unique and significant set of challenges that frequently lead to low yields. The furan ring is highly susceptible to polymerization and degradation under the strong acidic conditions typical of this reaction, while the presence of a carboxylic acid group on the furan ring deactivates it towards the desired electrophilic substitution.[1][2][3]

As Senior Application Scientists, we have designed this guide to provide field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind these experimental challenges and provide robust, validated protocols to help you navigate them, thereby improving the yield and purity of your target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns into a dark, insoluble tar, and I'm getting very little or no desired product. What is causing this, and how can I prevent it?

A1: This is the most common issue when performing Friedel-Crafts reactions on furan-based substrates and is a classic sign of acid-catalyzed polymerization.[1] The furan ring, while electron-rich, is unstable in the presence of strong Lewis acids like aluminum chloride (AlCl₃), which can cause it to open or polymerize into an intractable resinous material.[1][3][4]

Root Cause Analysis:
  • Harsh Lewis Acid: Strong Lewis acids (e.g., AlCl₃, FeCl₃) are often too aggressive for the sensitive furan nucleus, promoting side reactions over the desired acylation.[1][3]

  • High Reaction Temperature: Elevated temperatures accelerate the rate of polymerization, often more than the rate of the desired acylation reaction.

  • Presence of Moisture: Water can react with the Lewis acid catalyst, generating strong Brønsted acids (like HCl) that are particularly effective at catalyzing furan polymerization.[1][5]

Troubleshooting & Optimization Protocol:
  • Switch to a Milder Lewis Acid: This is the most critical adjustment. Strong acids should be avoided. Experiment with milder alternatives that can still activate the acylating agent but are less likely to degrade the furan ring.

  • Implement Strict Temperature Control: Perform the reaction at lower temperatures to suppress the polymerization rate.[1] Start at 0 °C and consider going as low as -78 °C (dry ice/acetone bath).

  • Ensure Anhydrous Conditions: All glassware must be flame- or oven-dried. Use anhydrous grade solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to rigorously exclude moisture.[2][5]

  • Control Reagent Addition: Add the Lewis acid catalyst slowly and dropwise to the reaction mixture. This prevents localized "hot spots" of high acid concentration that can initiate polymerization.[1]

Data Summary: Comparison of Lewis Acids for Furan Acylation
Lewis Acid CatalystRelative StrengthTypical ConditionsAdvantagesDisadvantages
Aluminum Chloride (AlCl₃)Very StrongStoichiometric, 0 °C to RTHighly activeNot recommended ; often causes furan polymerization[1][3]
Tin(IV) Chloride (SnCl₄)ModerateStoichiometric, 0 °C to RTMilder than AlCl₃, good catalystStill can cause degradation; moisture sensitive
Boron Trifluoride Etherate (BF₃·OEt₂)MildCatalytic or Stoichiometric, -78 °C to RTGood for sensitive substrates[1][3]May require longer reaction times
Zinc Chloride (ZnCl₂)MildStoichiometric, RT to heatMilder, less moisture sensitiveOften requires higher temperatures
Zeolites / Solid AcidsMild (Heterogeneous)Catalytic, HeatReusable, easy workup, milder environment[1][6][7]May have lower activity, requires higher temp
Q2: The reaction is very slow or stalls, with a large amount of unreacted starting material. Why is my furan ring not reacting?

A2: This issue stems from severe electronic deactivation of the furan ring by the substituent at position 3. The carboxylic acid (-COOH) group is strongly electron-withdrawing, which reduces the nucleophilicity of the aromatic ring, making it much less reactive towards electrophilic attack.[2][8] Furthermore, the Lewis acid catalyst can be sequestered by both the carboxylic acid of the substrate and the ketone of the product, rendering it inactive.[2][5][9]

Root Cause Analysis:
  • Substrate Deactivation: The -COOH group makes the Friedel-Crafts acylation inherently difficult.

  • Catalyst Sequestration: The Lewis acid forms complexes with oxygen atoms on the substrate and product, removing it from the catalytic cycle. This is why stoichiometric amounts are required for acylations.[2][5] With your substrate, the catalyst can be complexed by three different sites.

Troubleshooting & Optimization Protocol:
  • Protect the Carboxylic Acid Group: This is the most effective strategy. Convert the 3-furoic acid into an ester (e.g., methyl 3-furoate or ethyl 3-furoate) before the Friedel-Crafts reaction. An ester group is still deactivating but is less so than a free carboxylic acid and, crucially, it lacks the acidic proton that readily reacts with the Lewis acid. The ester can be easily hydrolyzed back to the carboxylic acid after the acylation is complete.

  • Increase Catalyst Stoichiometry: For acylations, at least one equivalent of Lewis acid is needed to account for complexation with the ketone product.[2][5] Given that your starting material also has a Lewis basic site (the -COOH group), you will likely need more than one equivalent (e.g., 2.2-2.5 equivalents) to drive the reaction.

  • Optimize Order of Addition (Perrier Addition): Instead of adding the catalyst to the mixture of substrates, try pre-forming the active electrophile. First, mix the 3,4-dimethoxybenzoyl chloride with the Lewis acid in your anhydrous solvent at low temperature. Then, slowly add your (protected) furan substrate to this mixture. This method, known as the Perrier procedure, can sometimes improve yields.[10]

  • Careful Temperature Screening: While low temperatures prevent polymerization, a deactivated ring may require gentle warming to react. After initial addition at low temperature (e.g., 0 °C), try allowing the reaction to slowly warm to room temperature or slightly above (e.g., 40-50 °C in a solvent like 1,2-dichloroethane) while monitoring carefully for any signs of decomposition.[10]

Visualization: The Challenge of Catalyst Sequestration

The following diagram illustrates how the Lewis acid catalyst (AlCl₃) can be non-productively complexed by both the starting material and the product, halting the catalytic cycle.

G cluster_0 Catalytic Cycle Start cluster_1 Desired Reaction cluster_2 Yield-Limiting Sequestration AcylCl R-COCl Complex Active Electrophile [R-CO]⁺[AlCl₄]⁻ AcylCl->Complex + AlCl₃ LA AlCl₃ Furan Furan Substrate Complex->Furan Acylation Product_Complex Product-AlCl₃ Complex Furan->Product_Complex LA2 AlCl₃ LA3 AlCl₃ SM_Complex Substrate-AlCl₃ Complex Furan_COOH Starting Material (with -COOH) Furan_COOH->SM_Complex + AlCl₃

Caption: Lewis acid sequestration by substrate and product.

Q3: My main product is an undesired isomer, not the 4-substituted compound. How can I improve regioselectivity?

A3: This is a significant synthetic challenge. Electrophilic substitution on furan rings strongly prefers the 2- and 5-positions (the alpha positions) due to superior resonance stabilization of the intermediate sigma complex.[1] While the 3-COOH group will exert a directing effect, achieving substitution at the adjacent 4-position over the more electronically favored 5-position can be difficult.

Troubleshooting & Optimization Protocol:
  • Leverage Steric Hindrance: The 3-substituent provides some steric bulk that may disfavor substitution at the adjacent 2-position. You may be able to leverage this by using a bulkier acylating agent or catalyst complex, although this is less controllable.

  • Systematic Solvent Screening: Regioselectivity in Friedel-Crafts reactions can be highly dependent on the reaction solvent. A change in solvent polarity can alter the nature and size of the electrophilic species and influence the isomer ratio.[5] Screen a range of anhydrous solvents.

    • Non-polar: Carbon disulfide (CS₂)

    • Chlorinated: Dichloromethane (DCM), 1,2-dichloroethane (DCE)[10]

    • Polar aprotic: Nitrobenzene (use with caution, can be reactive)

  • Low Temperature for Kinetic Control: Reactions run at very low temperatures are more likely to be under kinetic control, which often favors the formation of a single major isomer. Ensure your temperature is kept consistently low throughout the addition process.[11]

Recommended Experimental Protocol (Starting Point)

This protocol incorporates the key recommendations of using a protected substrate and a milder Lewis acid to minimize side reactions and improve reactivity.

Part 1: Esterification of 3-Furoic Acid
  • Setup: In a round-bottom flask, dissolve 3-furoic acid (1.0 eq) in methanol (5-10 mL per gram of acid).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the mixture, neutralize with a saturated sodium bicarbonate (NaHCO₃) solution, and extract the methyl 3-furoate product with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the ester, which can be used without further purification.

Part 2: Friedel-Crafts Acylation of Methyl 3-Furoate
  • Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain an inert atmosphere throughout the reaction.[2]

  • Catalyst Suspension: To the flask, add anhydrous 1,2-dichloroethane (DCE) followed by tin(IV) chloride (SnCl₄, 1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Electrophile Formation: In a separate dry flask, dissolve 3,4-dimethoxybenzoyl chloride (1.1 eq) in anhydrous DCE. Add this solution to the dropping funnel.

  • Acylation: Add the acyl chloride solution dropwise to the stirred SnCl₄ suspension at 0 °C over 30 minutes. After the addition is complete, add a solution of methyl 3-furoate (1.0 eq) in DCE dropwise over 30 minutes, keeping the temperature at 0 °C.

  • Reaction: Once the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl) to quench the reaction and hydrolyze the catalyst complexes.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane (DCM). Combine the organic layers, wash with water, saturated NaHCO₃ solution, and finally with brine.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product (methyl 4-(3,4-dimethoxybenzoyl)-3-furoate) by column chromatography or recrystallization.

Part 3: Saponification (Hydrolysis) of the Ester
  • Setup: Dissolve the purified ester from Part 2 in a mixture of methanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (NaOH, ~3-4 eq) and heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).

  • Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities.

  • Isolation: Acidify the aqueous layer with cold 2M HCl until the pH is ~1-2. The desired product, this compound, should precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Yield of Target Product tar Significant Tar / Polymer Formation? start->tar conversion Low Conversion / Stalled Reaction? tar->conversion No sol_tar1 Use Milder Lewis Acid (e.g., SnCl₄, BF₃·OEt₂) tar->sol_tar1 Yes isomer Wrong Isomer is Major Product? conversion->isomer No sol_conv1 Protect -COOH as Ester (e.g., Methyl Furoate) conversion->sol_conv1 Yes sol_iso1 Screen Solvents (DCE, CS₂, Nitrobenzene) isomer->sol_iso1 Yes sol_tar2 Lower Reaction Temp (Start at 0°C or -78°C) sol_tar1->sol_tar2 sol_tar3 Ensure Strict Anhydrous Conditions sol_tar2->sol_tar3 sol_conv2 Increase Catalyst Stoichiometry (>2 eq) sol_conv1->sol_conv2 sol_conv3 Optimize Temperature (Gentle Warming) sol_conv2->sol_conv3 sol_iso2 Maintain Low Temp for Kinetic Control sol_iso1->sol_iso2

Caption: A stepwise workflow for troubleshooting low yields.

References

  • BenchChem. (2025). Common side reactions in the Friedel-Crafts acylation of furan. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions. BenchChem Technical Support.
  • Jensen, B. S., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 50. Available at: [Link]

  • Li, G. (2018). Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals. University of Oklahoma. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link]

  • Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Chemical and Biochemical Sciences, 6(1a), 56-58. Available at: [Link]

  • Opietnik, M., et al. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(23), 2739-2745. Available at: [Link]

  • Nikseresht, A., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Industrial & Engineering Chemistry Research, 62(1), 395-404. Available at: [Link]

  • SATHEE. (n.d.). Friedel Crafts Reaction. Available at: [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Lerch, S., et al. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 19, 219-228. Available at: [Link]

  • University Handout. (n.d.). Friedel-Crafts Handout. Available at: [Link]

  • Bodurow, C. C., et al. (2007). Process for producing high purity ketones by friedel-crafts acylation at low temperature. Google Patents.
  • Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. Available at: [Link]

  • ShareOK. (n.d.). Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of 4-(3,4-Dimethoxybenzoyl)-3-furoic acid and its Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the electronic absorption properties of novel organic molecules is a foundational step in their characterization and application. The UV-Vis absorption spectrum, in particular, provides critical insights into the electronic transitions within a molecule, which can be correlated with its structure, conjugation, and potential for interaction with light. This guide focuses on the analysis of 4-(3,4-Dimethoxybenzoyl)-3-furoic acid, a molecule of interest for its potential applications stemming from its unique electronic and structural features.

Understanding the Chromophoric System

The structure of this compound incorporates several key chromophores—the furoic acid moiety and the dimethoxy-substituted benzoyl group. The extent of electronic conjugation between these groups, influenced by the central carbonyl bridge, will dictate the position and intensity of its absorption bands. By examining the UV-Vis spectra of simpler, related molecules, we can deconstruct the contributions of each structural component.

Comparative Analysis of Structural Analogues

To establish a predictive baseline for the UV-Vis absorption of our target compound, we have compiled spectral data for several structural analogues. These compounds represent key fragments of the target molecule, allowing for a systematic evaluation of how each component influences the absorption maxima (


).
CompoundStructure

(nm)
SolventMolar Absorptivity (

) (L mol⁻¹ cm⁻¹)
Benzophenone Benzoyl group252, 334Ethanol18,000, 150
248, 347n-Heptane-
2-Furoic Acid Furan-2-carboxylic acid~243--
3-Furoic Acid Furan-3-carboxylic acidSpectral data available, specific

not cited
--
Veratraldehyde (3,4-Dimethoxybenzaldehyde) Dimethoxybenzoyl fragment228, 276, 310Varied-
4-Benzoylbenzoic Acid Benzoyl carboxylic acid257Not specified-
260, 333Aqueous (low pH)-
3,4-Dimethoxybenzophenone Dimethoxy-substituted benzophenoneUsed as a UV absorber, suggesting strong absorption in the UV range.--

Table 1: UV-Vis Absorption Data for Compounds Structurally Related to this compound.

From this comparison, we can infer that the benzoyl portion of the molecule will likely result in a strong absorption band around 250-260 nm, corresponding to a


 transition. The presence of the electron-donating methoxy groups is expected to cause a bathochromic (red) shift in this band compared to unsubstituted benzophenone. The furoic acid moiety also contributes to the UV absorption in a similar region. The overall spectrum of this compound will arise from the convolution of these electronic systems.

Experimental Protocol for Determining UV-Vis Absorption Maxima

The following protocol outlines a robust method for the accurate determination of the UV-Vis absorption spectrum and maxima of this compound. The causality behind each step is explained to ensure scientific integrity and reproducibility.

I. Materials and Instrumentation
  • Compound: this compound (as a solid)

  • Solvent: Spectroscopic grade ethanol (or other suitable UV-transparent solvent)

  • Instrumentation: A dual-beam UV-Vis spectrophotometer

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes

  • Analytical Balance

  • Volumetric Flasks and Pipettes

II. Step-by-Step Procedure
  • Solvent Selection: Ethanol is a common choice due to its transparency in the UV range and its ability to dissolve a wide range of organic compounds. The choice of solvent can influence the

    
     due to solvatochromic effects; therefore, it is crucial to report the solvent used.
    
  • Preparation of Stock Solution:

    • Accurately weigh approximately 1-5 mg of the compound using an analytical balance.

    • Quantitatively transfer the solid to a 50 mL volumetric flask.

    • Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark. This creates a stock solution of known concentration. The concentration should be chosen to yield an absorbance in the range of 0.1 - 1.5 AU for the primary absorption bands to ensure linearity according to the Beer-Lambert Law.

  • Preparation of Working Solutions (if necessary):

    • If the absorbance of the stock solution is too high, prepare a series of dilutions to obtain a concentration that gives an optimal absorbance reading.

  • Spectrophotometer Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the wavelength range for scanning (e.g., 200-600 nm).

    • Fill both the sample and reference cuvettes with the spectroscopic grade solvent.

    • Place the cuvettes in their respective holders and run a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Run the spectral scan.

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Identify the wavelengths at which the absorbance is at a maximum. These are the

      
       values.
      
    • If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity (

      
      ) can be calculated at each 
      
      
      
      using the Beer-Lambert Law:
      
      
      , where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Visualizing the Structures and Workflow

To further clarify the relationships between the target compound and its analogues, and to provide a clear overview of the experimental process, the following diagrams have been generated.

cluster_target Target Compound cluster_analogues Structural Analogues Target This compound Benzophenone Benzophenone Furoic_Acid 3-Furoic Acid Veratraldehyde Veratraldehyde Benzoylbenzoic_Acid 4-Benzoylbenzoic Acid Dimethoxybenzophenone 3,4-Dimethoxybenzophenone

Caption: Chemical structures of the target compound and its analogues.

prep Prepare Stock Solution (Known Concentration) setup Spectrophotometer Setup & Baseline Correction prep->setup measure Measure Sample Absorbance Spectrum setup->measure analyze Identify λmax and Calculate Molar Absorptivity measure->analyze

Caption: Experimental workflow for UV-Vis spectral analysis.

Conclusion

While the precise UV-Vis absorption maxima of this compound remain to be experimentally determined, a comparative analysis of its structural fragments provides a strong basis for prediction. The compound is expected to exhibit significant absorption in the UVA and UVB regions, stemming from the conjugated benzoyl and furoic acid moieties, with the dimethoxy substituents likely shifting the primary absorption bands to longer wavelengths.

The provided experimental protocol offers a standardized and reliable method for researchers to obtain high-quality UV-Vis spectral data for this and other novel compounds. Adherence to these guidelines will ensure the generation of accurate and reproducible results, which are essential for advancing our understanding and application of new chemical entities in drug development and beyond.

References

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Veratraldehyde Detection.
  • BenchChem. (n.d.). Veratraldehyde | 120-14-9.
  • Navea, J. G., et al. (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Physical Chemistry Chemical Physics, 25(24), 16453-16464.
  • Cayman Chemical. (2022). 4-(Phenylcarbonyl)benzoic Acid Product Information.
  • Chem-Impex. (n.d.). 3,4-Dimethoxybenzophenone.
  • PubChem. (n.d.). 3-Furoic acid. National Center for Biotechnology Information.
  • Molecules. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5, 424-425.
  • ResearchGate. (n.d.). (A) Representative UV−vis absorption spectra of 100 μM 4BBA solutions....
  • PubChem. (n.d.). 3,4-Dimethoxybenzophenone. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). The conversion of veratryl alcohol to veratraldehyde by the purified....
  • National Institute of Standards and Technology. (n.d.). 3-Furancarboxylic acid. NIST Chemistry WebBook.
  • PubChem. (n.d.). Veratraldehyde. National Center for Biotechnology Information.
  • Matrix Scientific. (n.d.). 3-Furoic acid.
  • Taylor & Francis Online. (2025). Production of nitroaryl secondary metabolites by wood-decaying fungi of Phlebia spp..
  • Selleck Chemicals. (n.d.). 3-Furoic acid | CAS 488-93-7.
  • ACS Publications. (2024).
  • MilliporeSigma. (n.d.). 3-Furoic acid 98 488-93-7.
  • Science Alert. (2016).
  • National Institute of Standards and Technology. (n.d.). 4,4'-Dimethoxybenzophenone. NIST Chemistry WebBook.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • ResearchGate. (n.d.). a UV–Vis–NIR spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline....
  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances.
  • ChemicalBook. (n.d.). 3-Furoic acid CAS#: 488-93-7.

Technical Guide: Differentiating 4-(3,4-Dimethoxybenzoyl)-3-furoic Acid from Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of furan-based pharmacophores, particularly those targeting tubulin inhibition or kinase pathways, regioisomerism presents a critical quality control challenge.[1] The target molecule, 4-(3,4-dimethoxybenzoyl)-3-furoic acid , contains a 3,4-disubstituted furan core.[1] However, synthetic routes such as Friedel-Crafts acylation or lithiation often yield thermodynamically stable or kinetically favored regioisomers, most notably 2-(3,4-dimethoxybenzoyl)-3-furoic acid or 5-(3,4-dimethoxybenzoyl)-3-furoic acid .[1]

Differentiation relies on detecting the specific substitution pattern on the furan ring. Standard Mass Spectrometry (MS) is insufficient as these isomers share identical molecular weights (


) and similar fragmentation patterns.[1] This guide outlines a definitive analytical strategy using NMR spectroscopy (

H coupling constants and HMBC)
as the primary structural confirmation tool, supported by HPLC for quantitative purity assessment.[1]

Structural Analysis & Isomer Landscape

The core challenge lies in the furan ring substitution. The 3,4-dimethoxybenzoyl moiety is typically stable, but its attachment point to the furan ring varies.[1]

The Isomers
  • Target (3,4-Pattern): this compound.[1]

    • Key Feature: Furan protons are at positions 2 and 5.[1] These are non-adjacent (separated by quaternary carbons).[1]

  • Isomer A (2,3-Pattern): 2-(3,4-dimethoxybenzoyl)-3-furoic acid.[1]

    • Key Feature: Furan protons are at positions 4 and 5.[1] These are vicinal (adjacent).

  • Isomer B (2,4-Pattern): 5-(3,4-dimethoxybenzoyl)-3-furoic acid.[1]

    • Key Feature: Furan protons are at positions 2 and 4.[1] Non-adjacent.

Visualizing the Differentiation Logic

IsomerDifferentiation Start Sample Analysis H_NMR 1H NMR Spectrum Start->H_NMR Coupling Check Furan J-Coupling H_NMR->Coupling Vicinal Doublet (J = 1.8 - 2.0 Hz) Vicinal Protons (H4, H5) Coupling->Vicinal Observed Splitting Singlet Singlet/Broad S (J < 1.0 Hz) Isolated Protons (H2, H5) Coupling->Singlet No Splitting Isomer_2_3 Isomer: 2-Benzoyl-3-Acid (REJECT) Vicinal->Isomer_2_3 Target_Cand Candidate: 4-Benzoyl-3-Acid (PROCEED) Singlet->Target_Cand HMBC 2D HMBC Experiment Target_Cand->HMBC Validation Confirm Ketone C=O correlates to H-5 (strong) HMBC->Confirm

Figure 1: Decision tree for differentiating furan regioisomers based on proton coupling topology.

Primary Validation: NMR Spectroscopy

NMR is the only self-validating method for this structural problem.[1] The lack of vicinal coupling is the "fingerprint" of the target molecule.

Proton ( H) NMR Strategy

The furan ring protons provide the most immediate diagnostic data.

FeatureTarget: 4-Substituted-3-AcidIsomer: 2-Substituted-3-Acid
Proton Positions H-2 and H-5H-4 and H-5
Relationship 1,3-relationship (separated by substituents)1,2-relationship (Vicinal)
Multiplicity Singlets (or very fine doublets,

Hz)
Doublets
Coupling (

)
Negligible long-range coupling.[1]

Hz
(Diagnostic)
Chemical Shift H-2 is highly deshielded (>8.0 ppm) due to adjacent -COOH and -O-.H-4 and H-5 typically 6.5 - 7.5 ppm range.[1]

Expert Insight: If you observe a clear doublet with a coupling constant of ~2.0 Hz in the aromatic region (distinct from the benzene doublets which are


 Hz), you have synthesized the 2-benzoyl isomer , not the target.
HMBC (Heteronuclear Multiple Bond Correlation)

To definitively assign the regiochemistry, you must link the "islands" (Benzene ring, Ketone, Furan ring) using long-range C-H correlations.[1]

  • The Ketone Bridge: The carbonyl carbon of the benzoyl group (

    
     ppm) will show a 3-bond correlation (
    
    
    
    ) to H-5 of the furan ring in the target structure.
  • The Acid Anchor: The carboxylic acid carbon (

    
     ppm) will show a strong 3-bond correlation to H-2 .
    
Experimental Protocol: NMR Characterization
  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-

    
    . (DMSO is preferred over CDCl
    
    
    
    to prevent carboxylic acid dimerization broadening).[1]
  • Acquisition:

    • Run standard

      
      H (16 scans).[1]
      
    • Run HMBC (optimized for

      
       Hz).
      
  • Processing: Apply a window function (Gaussian 0.3 Hz) to resolve fine splitting of furan protons.

Secondary Validation: HPLC Separation

While NMR confirms structure, HPLC is required to quantify the ratio of isomers if a mixture is present.[1] Regioisomers often have distinct dipole moments and hydrophobic surface areas, leading to separation on C18 columns.[1]

Chromatographic Logic

The 4-benzoyl-3-furoic acid (Target) is sterically more compact but potentially less polar than the 2-benzoyl isomer, where the polar groups are clustered. Acidic mobile phases are mandatory to keep the carboxylic acid protonated (


), preventing peak tailing and ensuring consistent retention times.[1]
Experimental Protocol: HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Gradient:

    • 0-2 min: 5% B (Equilibration)[1]

    • 2-15 min: 5%

      
       60% B (Linear Gradient)[1]
      
    • 15-18 min: 95% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Benzoyl absorption) and 280 nm.[1]

  • Temperature: 30°C.

System Suitability Requirement:

  • Resolution (

    
    ) between isomer peaks must be 
    
    
    
    .[1]
  • Tailing factor (

    
    ) for the acid peak must be 
    
    
    
    .[1]

Ancillary Data: Vibrational Spectroscopy (IR)[1]

Infrared spectroscopy can provide quick confirmation of the carbonyl environments, though it is less definitive than NMR.[1]

  • Ketone (Benzoyl): Conjugated diaryl/aryl-heteroaryl ketones typically appear ~1640–1660 cm

    
    .[1]
    
  • Carboxylic Acid: Broad O-H stretch (2500–3300 cm

    
    ) and C=O stretch ~1680–1710 cm
    
    
    
    .[1]
  • Differentiation: The 2-substituted isomer often exhibits intramolecular hydrogen bonding between the ketone oxygen and the adjacent carboxylic acid (if planar), potentially shifting the ketone band to lower wavenumbers compared to the 4-substituted target where such geometry is sterically disfavored.

Summary of Comparative Data

ParameterTarget: this compound Isomer: 2-(3,4-dimethoxybenzoyl)-3-furoic acid

H NMR Furan Coupling
Singlets (H-2, H-5).[1] No vicinal coupling.[1]Doublets (

Hz).[1] H-4, H-5 vicinal coupling.[1]
HMBC Correlation Ketone C=O

H-5 (3-bond).[1]
Ketone C=O

H-3 (if H present) or no furan H correlation if fully substituted.[1]
HPLC Retention Typically elutes after the 2-isomer (highly dependent on column chemistry).[1]Typically elutes earlier due to higher polarity/H-bonding.[1]
Melting Point Distinct (Literature verification required for exact value, typically >160°C).[1]Distinct.

Workflow Diagram: HMBC Connectivity

The following diagram illustrates the critical HMBC correlations that confirm the target structure.

HMBC_Connectivity cluster_legend Legend Ketone_C Ketone C=O (185 ppm) Furan_H5 Furan H-5 (Singlet) Ketone_C->Furan_H5 3-Bond Correlation (Strong) Benzene_H2 Benzene H-2' (Doublet) Ketone_C->Benzene_H2 3-Bond Correlation Acid_C Acid C=O (165 ppm) Furan_H2 Furan H-2 (Singlet) Acid_C->Furan_H2 3-Bond Correlation (Strong) Key Arrows indicate HMBC (C -> H) correlations

Figure 2: Key HMBC correlations. The correlation between the Ketone Carbon and Furan H-5, and the Acid Carbon and Furan H-2, confirms the 4-position attachment.

References

  • Sielc Technologies. Separation of Furan-3,4-dicarboxylic acid on Newcrom R1 HPLC column. Available at: [Link][1][2]

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